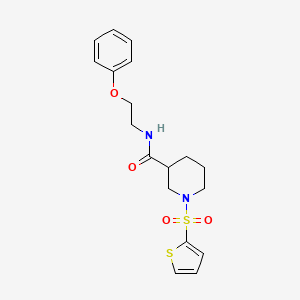

![molecular formula C14H23N3O2S B4632227 N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)

N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Overview

Description

N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H23N3O2S and its molecular weight is 297.42 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 297.15109816 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancement and Receptor Interaction

SB-399885, a compound closely related to the specified chemical structure, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. Studies have shown its ability to reverse scopolamine-induced deficits in rodent models, suggesting its potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. The enhancement of cholinergic function is posited as a mechanism underlying these cognitive benefits (Hirst et al., 2006).

Anticonvulsant and Enzyme Inhibition

Benzenesulfonamide derivatives have been reported to exhibit potent inhibitory action against human carbonic anhydrase (CA) isoforms, with significant anticonvulsant activity demonstrated in animal models. These findings underscore the therapeutic potential of these compounds in managing epileptogenesis and related seizure disorders (Mishra et al., 2017).

Anticancer Applications

Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has unveiled their potent inhibitory effects on carbonic anhydrase IX, a membrane-bound tumor-associated isoform. These compounds exhibit sub-nanomolar Ki values, positioning them as potential therapeutic agents for cancer treatment, particularly by targeting the CA IX isoform involved in tumor growth and metastasis (Lolak et al., 2019).

Antimicrobial and Enzyme Inhibitory Effects

Sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are implicated in several diseases, including Alzheimer's, Parkinson's, and pigmentation disorders. The research indicates moderate to high enzyme inhibition potency, suggesting potential for therapeutic applications in these areas (Lolak et al., 2020).

Metabolic and Pharmacokinetic Studies

The in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, has been examined, revealing insights into the metabolic pathways involved. This research is critical for understanding the pharmacokinetics and potential therapeutic applications of such compounds, highlighting the role of cytochrome P450 and other enzymes in drug metabolism (Hvenegaard et al., 2012).

Properties

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-16-10-12-17(13-11-16)9-5-8-15-20(18,19)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZQMNBIFJGZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate](/img/structure/B4632144.png)

![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)

![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)

METHANONE](/img/structure/B4632247.png)

![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)